molecular formula C18H17IO6 B300284 2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate

2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate

Cat. No. B300284
M. Wt: 456.2 g/mol
InChI Key: YCAHNBZQJQRSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate, also known as iododimethoxybenzyl acetate, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychedelic substances such as mescaline and 2C-I. The purpose of

Mechanism of Action

The mechanism of action of 2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This activation leads to changes in the activity of neurons in the brain, particularly in the prefrontal cortex and the default mode network. These changes are thought to be responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate include changes in heart rate, blood pressure, and body temperature. It also leads to changes in mood, perception, and thought processes. These effects are similar to those observed with other psychedelic substances and are thought to be mediated by the activation of the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its psychedelic properties, which can make it difficult to separate the effects of the compound from the effects of altered perception and cognition.

Future Directions

There are several future directions for research on 2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate. One area of interest is the development of new compounds that have similar or improved affinity for the 5-HT2A receptor. Another area of interest is the study of the long-term effects of this compound on brain function and behavior. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, 2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate is a chemical compound that has been widely used in scientific research for its psychedelic properties. It has a high affinity for the 5-HT2A receptor and has been shown to lead to changes in mood, perception, and thought processes. While it has several advantages for lab experiments, its psychedelic properties also pose some limitations. There are several future directions for research on this compound, including the development of new compounds with improved affinity for the 5-HT2A receptor and the study of its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate involves the reaction of 2,5-dimethoxybenzaldehyde with iodine monochloride to form 2-acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzaldehyde. This intermediate is then reacted with acetic anhydride to form the final product, 2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate. This synthesis method has been well-established in the literature and is commonly used by researchers.

Scientific Research Applications

2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate has been used extensively in scientific research for its psychedelic properties. It has been shown to have a high affinity for the serotonin 2A receptor (5-HT2A), which is responsible for mediating the effects of serotonin in the brain. This receptor is also the target of other psychedelic substances such as LSD and psilocybin.

properties

Product Name

2-Acetyl-3,5-dimethoxyphenyl 3-iodo-4-methoxybenzoate

Molecular Formula

C18H17IO6

Molecular Weight

456.2 g/mol

IUPAC Name

(2-acetyl-3,5-dimethoxyphenyl) 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C18H17IO6/c1-10(20)17-15(24-4)8-12(22-2)9-16(17)25-18(21)11-5-6-14(23-3)13(19)7-11/h5-9H,1-4H3

InChI Key

YCAHNBZQJQRSFJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)OC(=O)C2=CC(=C(C=C2)OC)I

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)OC)I)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.